N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE
Overview
Description
N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylacetyl group attached to a glycine molecule, with a 2-chlorophenyl substituent on the glycine. The combination of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE typically involves the reaction of 2-chlorophenyl glycine with phenylacetic acid. One common method includes the use of a deacylating agent to convert (R,S)-2-chlorophenyl glycine to (R,S)-N-phenylacetyl-2-chlorophenyl glycine. This reaction is catalyzed by an immobilized penicillin acylase in a water medium, which selectively converts the (R,S)-N-phenylacetyl-2-chlorophenyl glycine into (S)-2-chlorophenyl glycine, phenylacetic acid, and ®-N-phenylacetyl-2-chlorophenyl glycine .
Industrial Production Methods
Industrial production of this compound often employs a chemical-enzyme method due to its high yield, optical purity, and environmental friendliness. This method involves the use of biocatalysts and organic acids to achieve the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE involves its interaction with specific molecular targets and pathways. The phenylacetyl group and the 2-chlorophenyl substituent play crucial roles in its binding affinity and activity. These interactions can modulate various biological processes, making it a compound of interest for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetylglycine: Lacks the 2-chlorophenyl substituent, resulting in different chemical properties and biological activities.
2-Chlorophenylglycine: Lacks the phenylacetyl group, leading to variations in its reactivity and applications.
Uniqueness
N-PHENYLACETYL-2-(2-CHLOROPHENYL)-D-GLYCINE is unique due to the presence of both the phenylacetyl and 2-chlorophenyl groups, which confer specific chemical and biological properties. This combination makes it distinct from other similar compounds and valuable for various research and industrial applications .
Properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)15(16(20)21)18-14(19)10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,18,19)(H,20,21)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFPCYJZWDSFOB-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@H](C2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857127 | |
Record name | (2R)-(2-Chlorophenyl)(2-phenylacetamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098100-07-2 | |
Record name | (2R)-(2-Chlorophenyl)(2-phenylacetamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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